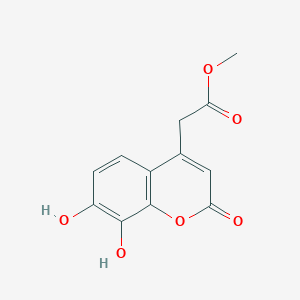

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

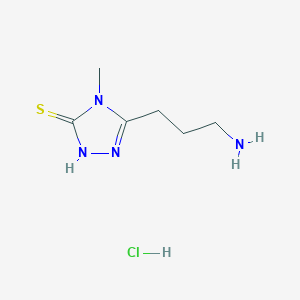

“Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” is a derivative of natural coumarins . It is exploited for the synthesis of switchable fluorescent substrates to be used in bacterial enzyme detection . The molecular formula of this compound is C12H10O6 and it has a molecular weight of 250.206.

Synthesis Analysis

The synthesis of coumarin systems, including “Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” is based on the coumarin ring system . The coumarin ring is a common structure in many natural compounds and has been the focus of numerous studies due to its biological and pharmaceutical properties .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” are part of the broader field of coumarin chemistry . These reactions often involve the interaction of the coumarin ring with various organic halides .科学的研究の応用

Synthesis and Chemical Properties

Organic Synthesis

Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a related compound, can be synthesized from 2-bromothiophene using a Grignard reaction, highlighting the compound's relevance in organic chemistry education and research (Min, 2015).

Regio- and Stereo-Selective Synthesis

A study on the synthesis of 2-hydroxy-3-methylochromycinone, a structurally similar compound, demonstrates the potential of using multi-step strategies for creating specific molecular structures (Rozek et al., 2001).

Theoretical Studies

Detailed theoretical analyses, such as UV-visible, FT-IR, NMR spectral data, and DFT calculations, have been conducted on similar compounds, providing insights into their molecular properties and behavior (Al-amiery et al., 2013).

Biological Activities

Antimicrobial Activity

Research into the antimicrobial properties of thiazole substituted coumarins, related to the compound of interest, shows potential for antibacterial and antifungal applications (Parameshwarappa et al., 2009).

Anticancer Activity

Certain intermediates in the synthesis of similar compounds have been found to exhibit moderate anticancer activity, suggesting potential applications in cancer research (Rozek et al., 2001).

Design and Synthesis for Antibacterial Testing

The design and synthesis of thiazolidin-4-ones based on a structurally related acid has been studied for their potential antibacterial activity (Čačić et al., 2009).

Crystallography and Material Science

Crystal Structure Analysis

Studies on the crystal structure of similar compounds help in understanding the molecular arrangement and potential applications in material science (Li et al., 2015).

Surface Science and Catalysis

Investigations into the activation of methyl acetate on Pd(111) surfaces provide insights into catalytic processes and surface science (Xu & Xu, 2010).

作用機序

While the specific mechanism of action for “Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” is not mentioned in the search results, coumarin derivatives have been tested for various biological properties. They have been found to exhibit anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitor activities .

将来の方向性

The future directions for the study of “Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate” and other coumarin derivatives are likely to continue focusing on their synthesis and potential biological activities . The development of green synthesis methods and the exploration of their potential as therapeutic agents are areas of ongoing research .

特性

IUPAC Name |

methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-17-9(14)4-6-5-10(15)18-12-7(6)2-3-8(13)11(12)16/h2-3,5,13,16H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQBXNDMJFTONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)

![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)

![(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2583281.png)

![ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2583284.png)

![Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2583289.png)

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2583291.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2583295.png)